GPR151 Agonist Activity: Distinguishing Multi-Target Profile from Single-Target Sulfamoyl-Benzamide Comparators
CAS 333747-26-5 was identified as an active hit in a cell-based high-throughput primary assay (PubChem AID 1508602) designed to detect agonists of the orphan GPCR GPR151, a receptor selectively enriched in the habenula complex [1]. The structurally related FAK inhibitor series represented by N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamides (e.g., compound 10c) has demonstrated potent FAK inhibition (IC50 0.08–0.31 μM) but has not been reported to engage GPR151 [2]. Similarly, the ULK1 inhibitor SBI-0206965—another sulfamoyl-benzamide pyrimidine—shows no documented GPR151 activity [3]. This differential engagement of the habenula-enriched GPR151 receptor distinguishes CAS 333747-26-5 from kinase-focused analogs sharing the sulfamoyl-pyrimidine-benzamide scaffold.
| Evidence Dimension | GPR151 agonist activity (cell-based reporter assay) |
|---|---|
| Target Compound Data | Active in GPR151 agonist screening (PubChem AID 1508602; normalized activity score reported as ≥ threshold for hit designation; exact % activation value not publicly retrievable from accessible database records) |
| Comparator Or Baseline | FAK inhibitor 10c: no GPR151 activity reported; SBI-0206965: no GPR151 activity reported |
| Quantified Difference | Qualitatively distinct target engagement: GPR151 agonism present for CAS 333747-26-5 vs. absent for kinase-focused sulfamoyl-benzamide comparators |
| Conditions | Cell-based β-arrestin recruitment assay (PathHunter) in HEK293 cells expressing human GPR151; single-concentration primary screen at The Scripps Research Institute Molecular Screening Center |
Why This Matters
For neuroscience-focused screening programs targeting the habenula pathway, CAS 333747-26-5 provides a starting point with a documented GPR151 modulation signal that is not replicated by kinase-optimized sulfamoyl-benzamide analogs, enabling target-specific hit-to-lead campaigns without crossing into undesired kinase inhibition space.
- [1] PubChem BioAssay AID 1508602. Cell-based high throughput primary assay to identify activators of GPR151. The Scripps Research Institute Molecular Screening Center. https://pubchem.ncbi.nlm.nih.gov/bioassay/1508602 (accessed 2026-04-29). View Source
- [2] Zhang, Y.; et al. Molecular hybridization-driven FAK inhibitors: N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives with improved antitumor potency. Eur. J. Med. Chem. 2025, 283, 117156. View Source
- [3] Egan, D.F.; et al. Small Molecule Inhibition of ULK1. Mol. Cell 2015, 59 (2), 285–297. View Source
